N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide
Description
N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a methanesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S2/c1-19(16,17)13-6-5-10-4-2-3-7-15(10)9-11-8-12-14-18-11/h8,10,13H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZCFZXDHCUYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CCCCN1CC2=CN=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Linking the Thiadiazole and Piperidine Rings: This step may involve the use of coupling reagents to form the desired linkage.
Introduction of the Methanesulfonamide Group: This can be done through sulfonation reactions using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the rings.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiadiazole and piperidine rings can interact with enzymes or receptors, modulating their activity. The methanesulfonamide group might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-[1-(thiadiazol-5-ylmethyl)piperidin-2-yl]ethyl]methanesulfonamide: can be compared with other thiadiazole or piperidine derivatives.
Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Piperidine Derivatives: Often used in the development of pharmaceuticals for their psychoactive properties.
Uniqueness
The unique combination of the thiadiazole ring, piperidine ring, and methanesulfonamide group in this compound might confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
